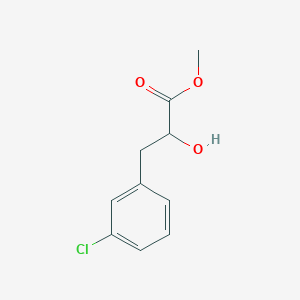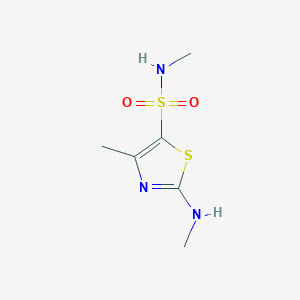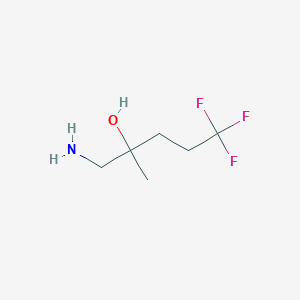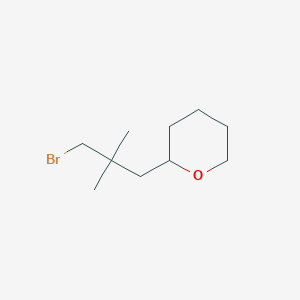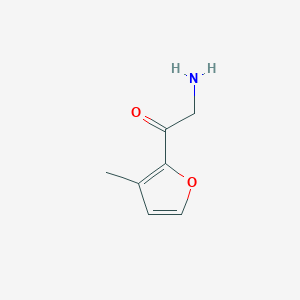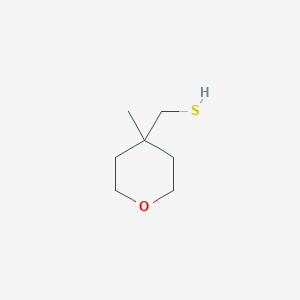![molecular formula C8H13Cl2N3O2 B13592509 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique pyrano[4,3-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, such as dicationic molten salts, to facilitate the formation of the pyrano[4,3-d]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and improved yields. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[4,3-d]pyrimidines .
Applications De Recherche Scientifique
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar scaffold, known for its CDK inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Exhibits dual inhibition of aurora kinase A and epidermal growth factor receptor kinase, making it a potential anticancer agent.
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Uniqueness
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride stands out due to its unique combination of biological activities and its potential for diverse chemical modifications. Its ability to inhibit multiple molecular targets makes it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C8H13Cl2N3O2 |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7;;/h1-4,9H2,(H,10,11,12);2*1H |
Clé InChI |
WXOVTVMIRGKPHP-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1N=C(NC2=O)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
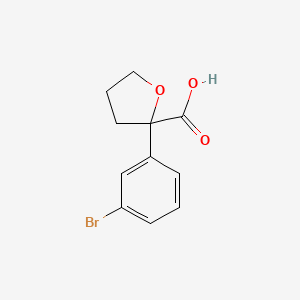

![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
